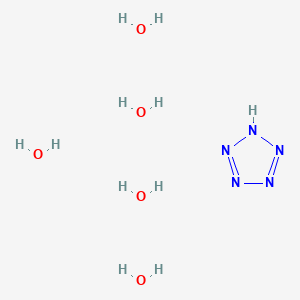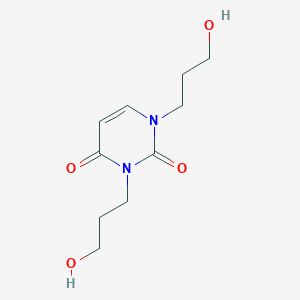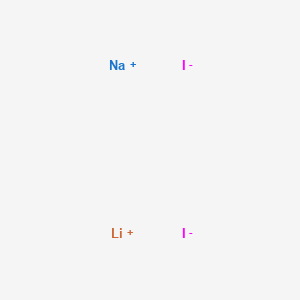
Lithium sodium iodide (1/1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium sodium iodide (1/1/2) is a chemical compound composed of lithium, sodium, and iodine in a 1:1:2 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium sodium iodide (1/1/2) can be synthesized through several methods. One common approach involves the direct combination of lithium iodide and sodium iodide in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of lithium sodium iodide (1/1/2) often involves the neutralization method, where lithium hydroxide and sodium hydroxide are reacted with hydroiodic acid. The resulting mixture is then evaporated and concentrated to obtain the final product. This method is favored due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Lithium sodium iodide (1/1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium iodate and sodium iodate.
Reduction: It can be reduced to form lithium iodide and sodium iodide.
Substitution: The compound can participate in substitution reactions, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include lithium iodate, sodium iodate, lithium iodide, and sodium iodide .
Scientific Research Applications
Lithium sodium iodide (1/1/2) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential use in biological assays and as a tracer in biochemical experiments.
Medicine: Lithium sodium iodide (1/1/2) is explored for its potential therapeutic applications, including its use in radiopharmaceuticals for diagnostic imaging.
Industry: The compound is used in the production of high-temperature batteries and as a solid-state electrolyte in various electronic devices
Mechanism of Action
The mechanism of action of lithium sodium iodide (1/1/2) involves its interaction with molecular targets and pathways. In biological systems, the compound can inhibit the sodium myo-inositol transporter, reducing the availability of inositol and affecting cellular signaling pathways. This mechanism is similar to that of lithium in the treatment of bipolar disorder .
Comparison with Similar Compounds
Similar Compounds
Lithium iodide: Used in high-temperature batteries and as a solid-state electrolyte.
Sodium iodide: Used in radiopharmaceuticals and as a dietary supplement.
Potassium iodide: Used in medical treatments for thyroid conditions and as a dietary supplement.
Uniqueness
Lithium sodium iodide (1/1/2) is unique due to its combination of lithium and sodium, which imparts distinct properties compared to its individual components. This compound offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
121027-30-3 |
|---|---|
Molecular Formula |
I2LiNa |
Molecular Weight |
283.8 g/mol |
IUPAC Name |
lithium;sodium;diiodide |
InChI |
InChI=1S/2HI.Li.Na/h2*1H;;/q;;2*+1/p-2 |
InChI Key |
FCCDMGKAXIDXIG-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Na+].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


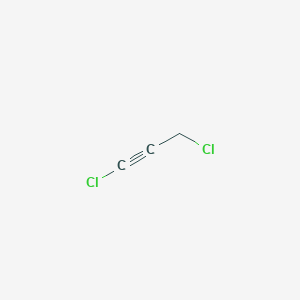
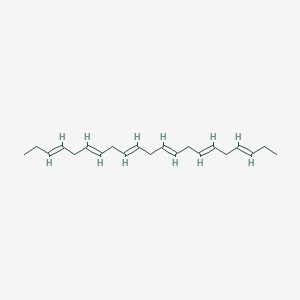
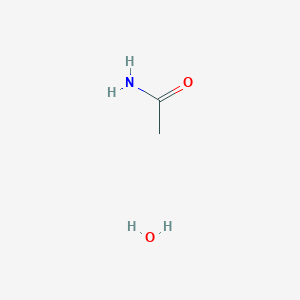
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
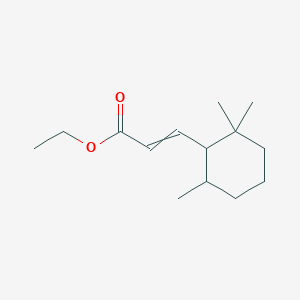
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
